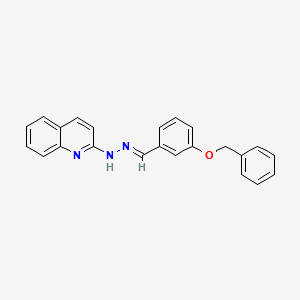
N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide (AMICA) is a compound that has gained attention in scientific research due to its potential therapeutic properties. AMICA belongs to the class of indolinecarboxamide compounds and has been found to exhibit promising results in preclinical studies.
作用机制
The mechanism of action of N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide has been found to inhibit the activation of NF-κB and MAPK signaling pathways, which are involved in the production of pro-inflammatory cytokines (Li et al., 2015). N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide has also been found to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation (Wang et al., 2016). Additionally, N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide has been found to increase the expression of BDNF and NGF, which are neurotrophic factors involved in the survival and growth of neurons (Zhang et al., 2018).
Biochemical and Physiological Effects
N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide has been found to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines in the brain (Li et al., 2015). N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide has also been found to reduce oxidative stress and improve mitochondrial function in the brain (Wang et al., 2016). Additionally, N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide has been found to increase the expression of neurotrophic factors and promote neuronal survival and growth (Zhang et al., 2018).
实验室实验的优点和局限性
N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide has also been found to have low toxicity and can be administered orally or intraperitoneally in animal models (Li et al., 2015). However, there are some limitations to using N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its efficacy in human clinical trials.
未来方向
For research on N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide include investigating its efficacy in human clinical trials and further elucidating its mechanism of action.
合成方法
The synthesis method of N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide involves a multi-step process that starts with the reaction of 5-bromoindoline with allylamine to form N-allyl-5-bromoindoline. This intermediate is then reacted with methylsulfonyl chloride to form N-allyl-5-(methylsulfonyl)indoline. Finally, the carboxamide group is introduced by reacting N-allyl-5-(methylsulfonyl)indoline with the appropriate carboxylic acid derivative. The final product obtained is N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide (N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide) (Li et al., 2015).
科学研究应用
N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide has been found to exhibit potential therapeutic properties in preclinical studies. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in animal models. N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and reduce the activation of microglia and astrocytes in the brain (Li et al., 2015). N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide has also been found to reduce neuropathic pain and improve motor and cognitive function in animal models of spinal cord injury and traumatic brain injury (Wang et al., 2016; Zhang et al., 2018).
属性
IUPAC Name |
1-methylsulfonyl-N-prop-2-enyl-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-3-7-14-13(16)11-4-5-12-10(9-11)6-8-15(12)19(2,17)18/h3-5,9H,1,6-8H2,2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAUOJVZKFKKPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[2-(4-amino-6-methoxy-1,3,5-triazin-2-yl)-1-cyclopropylethylidene]nicotinohydrazide](/img/structure/B5758079.png)


![2-(N-ethoxybutanimidoyl)-5-[2-(ethylthio)propyl]-3-(1-pyrrolidinyl)-2-cyclohexen-1-one](/img/structure/B5758096.png)
![3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B5758098.png)

![1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine](/img/structure/B5758109.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B5758111.png)

![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5758137.png)
![4-[1-(phenylethynyl)cyclopentyl]morpholine](/img/structure/B5758146.png)

![4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5758163.png)
